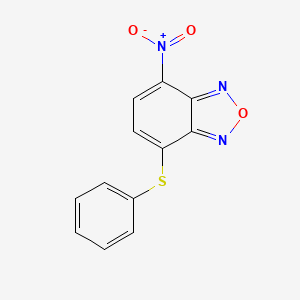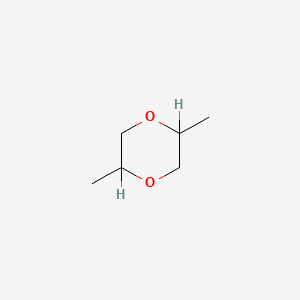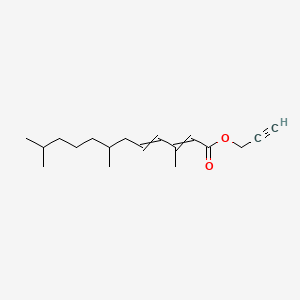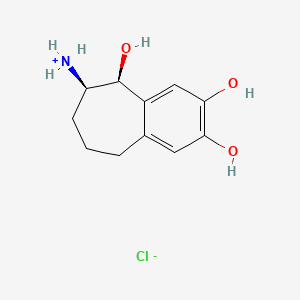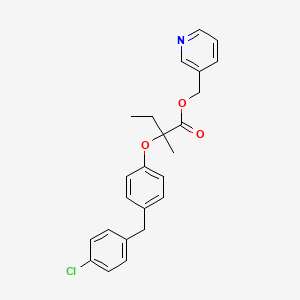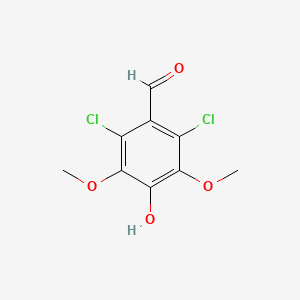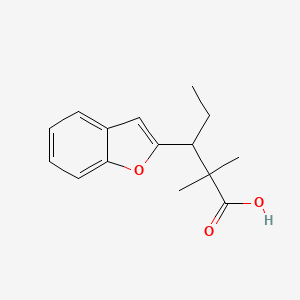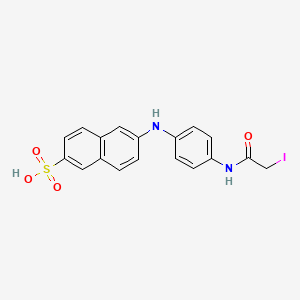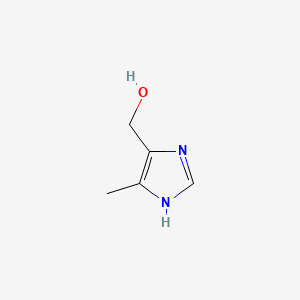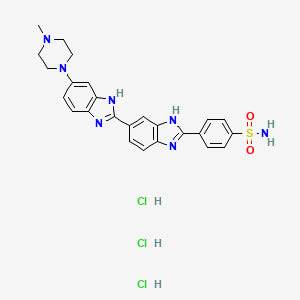
Delsoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delsoline is an alkaloid compound derived from the roots of Aconitum monticola. It is characterized by a lycoctonine nucleus with several functional groups, including an α-hydroxy group at C3, an α-methoxy group at C10, β-methoxy groups at C6 and C15, an α-glycol system at C7 and C8, and a methoxy group at C19
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Delsoline involves several steps, starting from the extraction of the alkaloid from the roots of Aconitum monticola. The process includes purification and isolation techniques to obtain the pure compound. Specific synthetic routes and reaction conditions for this compound are not widely documented, but general methods for alkaloid extraction and purification can be applied.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction from plant sources, followed by purification using chromatography techniques. The scalability of this process depends on the availability of the plant material and the efficiency of the extraction and purification methods.
Analyse Chemischer Reaktionen
Types of Reactions: Delsoline undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, with p-toluenesulfonyl chloride, this compound forms anhydroacomonine, which can be further oxidized to form anhydrosecodesmethanolacomonine .
Common Reagents and Conditions:
Oxidation: Potassium permanganate or periodic acid can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenation reactions can be performed using halogen acids or halogenating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as anhydroacomonine and anhydrosecodesmethanolacomonine .
Wissenschaftliche Forschungsanwendungen
Delsoline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure and functional groups make it a valuable compound for studying alkaloid chemistry and developing new pharmaceuticals. In medicine, this compound and its derivatives are investigated for their potential therapeutic effects, including analgesic and anti-inflammatory properties .
Wirkmechanismus
The mechanism of action of Delsoline involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity. For example, this compound’s α-hydroxy and methoxy groups may play a role in its binding affinity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Delsoline is structurally similar to other alkaloids derived from Aconitum species, such as songorine, songaramine, and norsongorine . These compounds share a lycoctonine nucleus but differ in their functional groups and overall structure. This compound’s unique combination of functional groups, including the α-glycol system and multiple methoxy groups, distinguishes it from these related alkaloids and contributes to its specific chemical and biological properties.
Conclusion
This compound is a fascinating alkaloid with a complex structure and diverse chemical properties. Its preparation, chemical reactions, and scientific applications make it a valuable compound for research and potential therapeutic use. Understanding its mechanism of action and comparing it with similar compounds further highlights its uniqueness and potential in various fields.
Eigenschaften
Molekularformel |
C25H41NO7 |
|---|---|
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol |
InChI |
InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(27)24-14-9-13-15(31-3)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3 |
InChI-Schlüssel |
JVBLTQQBEQQLEV-UHFFFAOYSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |
Kanonische SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC |
Synonyme |
delsoline |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-[4,5-dihydroxy-2-[[7-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]oxy]-6-methoxycarbonyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B1194285.png)

